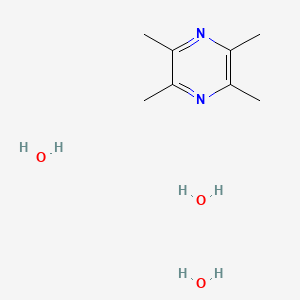

Tetramethylpyrazine trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethylpyrazine can be synthesized through a temperature-controlled two-step preparation method. In the first step, acetoin, the precursor of tetramethylpyrazine, is biosynthesized from glucose by Bacillus subtilis in a fermentor controlled at 37°C, pH 7.0, 500 rpm of stirring, and 1.0 vvm of airflow . In the second step, the fermentation broth is supplemented with diammonium phosphate and transferred into another reactor controlled at 95°C. After 2.5 hours, tetramethylpyrazine is obtained .

Industrial Production Methods: High-yield fermentative preparation of tetramethylpyrazine involves using Bacillus sp. with an endogenous precursor approach. The production process is optimized by controlling oxygen supply and fermentation temperature, achieving a high yield of tetramethylpyrazine . This method is cost-effective and suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Tetramethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids and oxidizing agents .

Common Reagents and Conditions: Common reagents used in reactions with tetramethylpyrazine include hydrogen chloride in ethanol solution for preparing hydrochloride salts . The compound is also subjected to steam distillation and crystallization for purification .

Major Products: The major products formed from reactions involving tetramethylpyrazine include its hydrochloride salt and other derivatives used in medicinal applications .

Aplicaciones Científicas De Investigación

Tetramethylpyrazine has a wide range of scientific research applications:

Chemistry: It is used as a flavor additive in the food industry due to its nutty, roasty, and toasty aroma.

Medicine: It has anti-inflammatory, antioxidative, and antitumor properties. .

Mecanismo De Acción

Tetramethylpyrazine exerts its effects through multiple molecular pathways:

Antitumor Activity: It regulates molecular signal pathways to alter tumor cell behavior, including proliferation, apoptosis, invasion, metastasis, and angiogenesis.

Neuroprotection: It scavenges free radicals, inhibits calcium overload, maintains mitochondrial function, and activates the PI3K/Akt/p-GSK3β cell survival pathway.

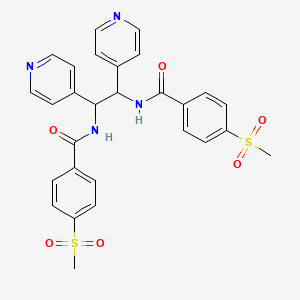

Comparación Con Compuestos Similares

Tetramethylpyrazine is compared with other alkylpyrazines, such as:

2,3-Dimethylpyrazine: Known for its nutty aroma, used in flavoring.

Trimethylpyrazine: Similar in structure but with different biological activities.

Tetrapyrazine: Another name for tetramethylpyrazine, highlighting its unique properties.

Tetramethylpyrazine stands out due to its diverse applications in medicine, particularly in neuroprotection and antitumor activities, making it a valuable compound in both research and industry.

Propiedades

Número CAS |

76556-07-5 |

|---|---|

Fórmula molecular |

C8H18N2O3 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

2,3,5,6-tetramethylpyrazine;trihydrate |

InChI |

InChI=1S/C8H12N2.3H2O/c1-5-6(2)10-8(4)7(3)9-5;;;/h1-4H3;3*1H2 |

Clave InChI |

MAAZDFZETNADTQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(C(=N1)C)C)C.O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)

![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)